4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine
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Overview
Description
4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine is a complex organic compound that features a piperidine ring, an azetidine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a diamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the thiophene ring, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the piperidine ring.
Reduction: Reduced derivatives of the azetidine ring or the thiophene sulfonyl group.
Substitution: Substituted derivatives at the methoxy group or the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine is unique due to the combination of its structural features, including the piperidine ring, azetidine ring, and thiophene sulfonyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-1-(1-thiophen-2-ylsulfonylazetidin-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-18-12-4-6-14(7-5-12)11-9-15(10-11)20(16,17)13-3-2-8-19-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMPYWCTLWHYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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